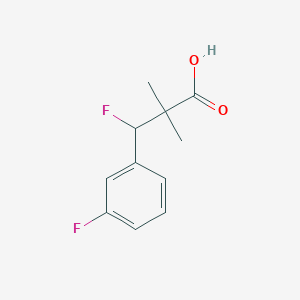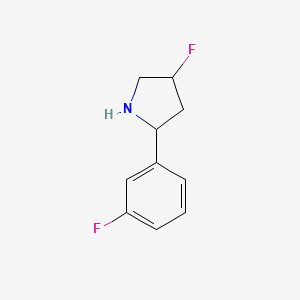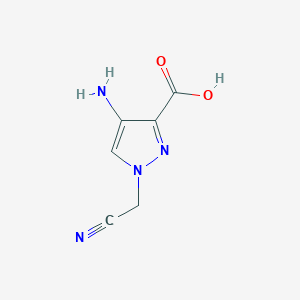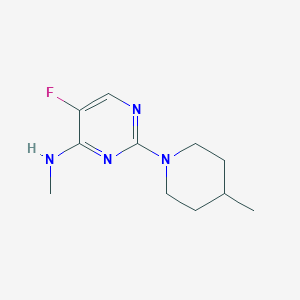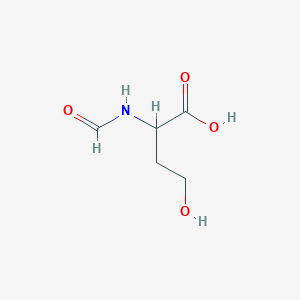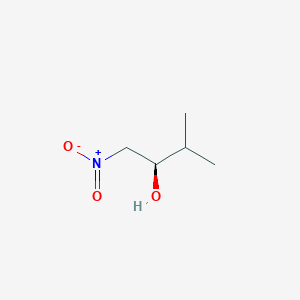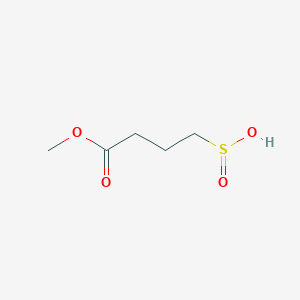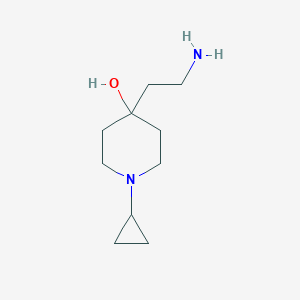
4-(2-Aminoethyl)-1-cyclopropylpiperidin-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Aminoethyl)-1-cyclopropylpiperidin-4-ol is a chemical compound that belongs to the class of piperidines This compound is characterized by the presence of a cyclopropyl group attached to the piperidine ring and an aminoethyl group at the 4-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Aminoethyl)-1-cyclopropylpiperidin-4-ol typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction using reagents like diazomethane or cyclopropylcarbinol.
Attachment of the Aminoethyl Group: The aminoethyl group can be introduced through a reductive amination reaction involving ethylenediamine and a suitable aldehyde or ketone.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-Aminoethyl)-1-cyclopropylpiperidin-4-ol can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Using reducing agents such as lithium aluminum hydride to reduce functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium azide.
Major Products Formed
Oxidation: Formation of N-oxides or hydroxylated derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated or azido derivatives.
Wissenschaftliche Forschungsanwendungen
4-(2-Aminoethyl)-1-cyclopropylpiperidin-4-ol has diverse applications in scientific research, including:
Chemistry: As a building block for the synthesis of complex organic molecules.
Biology: As a ligand for studying receptor interactions and signaling pathways.
Medicine: Potential therapeutic applications in drug development for neurological disorders.
Industry: Use in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-(2-Aminoethyl)-1-cyclopropylpiperidin-4-ol involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. For example, it may bind to neurotransmitter receptors, affecting signal transduction and cellular responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(2-Aminoethyl)piperidine: Lacks the cyclopropyl group, making it less sterically hindered.
4-(2-Aminoethyl)-1-methylpiperidin-4-ol: Contains a methyl group instead of a cyclopropyl group, affecting its reactivity and binding properties.
4-(2-Aminoethyl)-1-phenylpiperidin-4-ol: Contains a phenyl group, which introduces aromaticity and different electronic properties.
Uniqueness
4-(2-Aminoethyl)-1-cyclopropylpiperidin-4-ol is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic effects. This structural feature can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C10H20N2O |
|---|---|
Molekulargewicht |
184.28 g/mol |
IUPAC-Name |
4-(2-aminoethyl)-1-cyclopropylpiperidin-4-ol |
InChI |
InChI=1S/C10H20N2O/c11-6-3-10(13)4-7-12(8-5-10)9-1-2-9/h9,13H,1-8,11H2 |
InChI-Schlüssel |
UZBYOARBNRZUSI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1N2CCC(CC2)(CCN)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


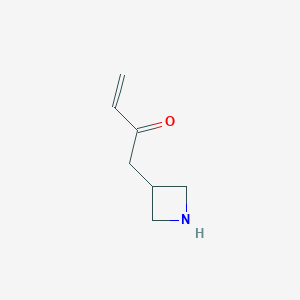
![6-{2-Thia-5-azabicyclo[2.2.1]heptan-5-yl}pyridine-3-carbaldehyde](/img/structure/B13176310.png)
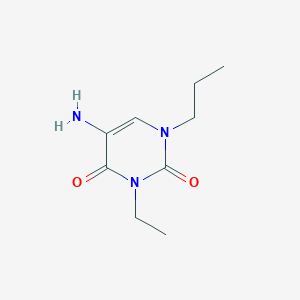
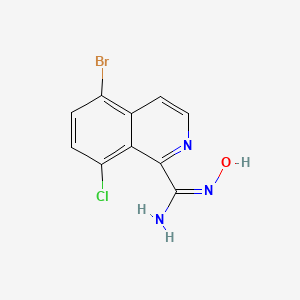

![8-(1-Aminopropan-2-YL)-1,4-dioxaspiro[4.5]decan-8-OL](/img/structure/B13176341.png)
![5-((1H-Imidazol-2-yl)methyl)-1-isopentyl-N-(2-methoxyethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide](/img/structure/B13176348.png)
